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molecular formula C7H10N2O B082859 1-(Cyanoacetyl)pyrrolidine CAS No. 14227-95-3

1-(Cyanoacetyl)pyrrolidine

Cat. No. B082859
M. Wt: 138.17 g/mol
InChI Key: VEUDVNNBYYRZBV-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

Ethyl cyanoacetate (5.33 mL, 50 mmol) and pyrrolidine (20.87 mL, 250 mmol) were gently refluxed at 90° C. in an oil bath for 8 hours. Excess pyrrolidine was removed by concentration and the residue was triturated with diethyl ether. This was purified by silica gel column chromatography eluting with 50% acetone in n-hexane to provide the desired product (5.0 g). MS (DCI) m/e 139 (M+H)+, 156 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 3.90 (s, 2H), 3.27-3.38 (m, 4H), 1.73-1.91 (m, 4H).
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
20.87 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>>[O:6]=[C:4]([N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)[CH2:3][C:1]#[N:2]

Inputs

Step One
Name
Quantity
5.33 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
20.87 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess pyrrolidine was removed by concentration
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 50% acetone in n-hexane

Outcomes

Product
Name
Type
product
Smiles
O=C(CC#N)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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